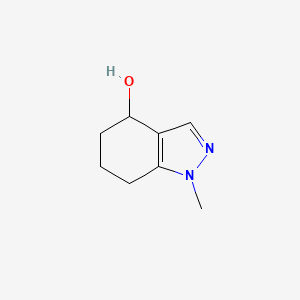

1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol

Übersicht

Beschreibung

The compound "1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol" is a derivative of the indazole class of heterocycles, which are characterized by a fused pyrrole and benzene ring. Indazoles are of significant interest due to their pharmacological properties and their use as building blocks in organic synthesis. The compound is not directly mentioned in the provided papers, but insights can be drawn from related studies on indazole derivatives and their structural analysis, synthesis, and physical properties.

Synthesis Analysis

The synthesis of indazole derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole was achieved through a reaction involving pentafluorobenzaldehyde, hydrazine, and subsequent formation of a hydrazone intermediate . Similarly, the synthesis of N-methyl-tetrahydro-5H-indazol-5-one isomers was performed by cyclization of a dioxaspirodecanone with methylhydrazine, followed by de-protection to yield the N-2 methyl isomer . These methods could potentially be adapted for the synthesis of "this compound" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of indazole derivatives has been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of fluorinated indazoles was determined by X-ray crystallography, revealing hydrogen-bonded dimers and catemers in the crystal lattice . Computational studies have also been used to predict the most stable tautomeric forms of indazole derivatives, which are in agreement with experimental data . These methods would be applicable to determine the molecular structure of "this compound."

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions, including three-component condensations, as seen in the synthesis of triazolopyrimidin-7-ols . Regiospecific syntheses have been reported for indazole isomers, utilizing palladium-catalyzed Suzuki coupling and acid-catalyzed dehydration . These reactions highlight the versatility of indazole derivatives in chemical transformations, which could be relevant for the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can be influenced by their molecular structure. For instance, the electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole were studied using ab initio quantum theory and density functional methods, providing insights into the dipole moments and NMR chemical shifts . Theoretical studies on tautomerism have also contributed to understanding the stability and electronic properties of indazole derivatives . These analyses would be essential for characterizing "this compound."

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol derivatives have been explored in asymmetric synthesis. For example, a study by Bovens, Togni, and Venanzi (1993) investigated the use of optically active pyrazoles, including derivatives of this compound, in asymmetric allylic alkylation reactions with palladium catalysts. The study achieved high enantiomeric excess in some reactions, indicating the potential of these compounds in stereo-selective synthesis (Bovens, Togni, & Venanzi, 1993).

Corrosion Inhibition

Another application area is in corrosion inhibition. Research by Ansari Abdeslam et al. (2015) examined new menthone derivatives, including 7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazole, as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrated effective corrosion inhibition, which could be beneficial in industrial applications (Ansari Abdeslam et al., 2015).

Supramolecular Chemistry

In the field of supramolecular chemistry, research by Teichert et al. (2007) on fluorinated NH-indazoles, including 3-methyl-4,5,6,7-tetrafluoroindazoles, revealed unique crystal structures and hydrogen bonding behaviors. These findings enhance the understanding of molecular interactions and can inform the design of novel molecular assemblies (Teichert et al., 2007).

Antioxidant Properties

A study by Polo et al. (2016) on tetrahydroindazole derivatives, including 3-methyl-4,5,6,7-tetrahydro-1H-indazole, evaluated their in vitro antioxidant activities. Some derivatives exhibited moderate antioxidant properties, suggesting potential applications in health and medicine (Polo et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and others .

Wirkmechanismus

Target of Action

Indazole derivatives, which include 1-methyl-4,5,6,7-tetrahydro-1h-indazol-4-ol, have been found to exhibit a wide range of biological activities, suggesting they interact with multiple targets .

Mode of Action

Indazole derivatives have been shown to interact with their targets in a manner that modulates the target’s function, leading to various biological effects .

Biochemical Pathways

Indazole derivatives have been associated with a variety of biological activities, suggesting they may influence multiple biochemical pathways .

Result of Action

Indazole derivatives have been associated with a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

1-methyl-4,5,6,7-tetrahydroindazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-10-7-3-2-4-8(11)6(7)5-9-10/h5,8,11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTBCFICMIVLDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(CCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

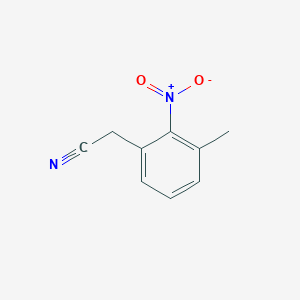

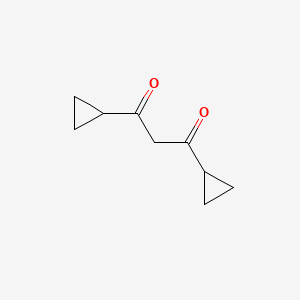

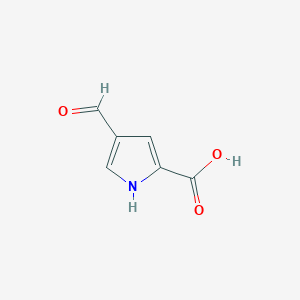

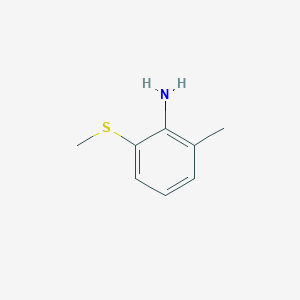

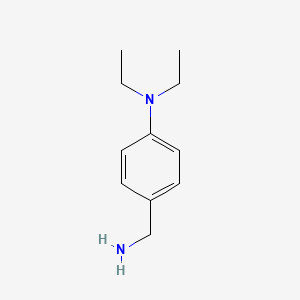

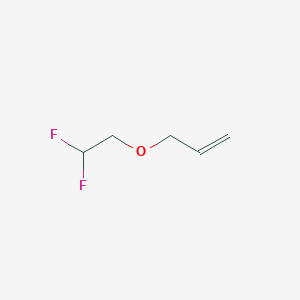

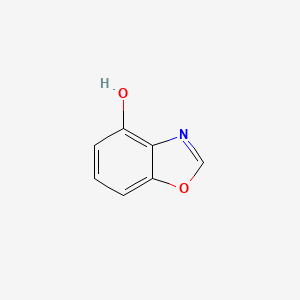

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

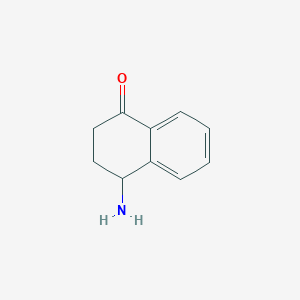

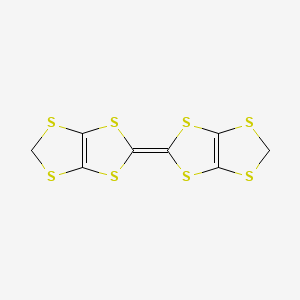

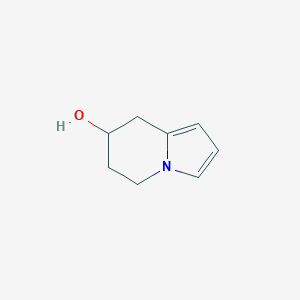

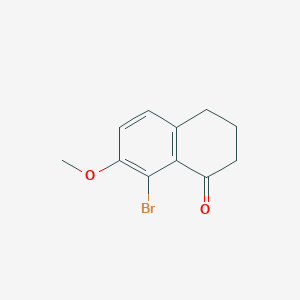

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[2-(4-aminoanilino)-2-oxoethyl]carbamate](/img/structure/B1282543.png)

![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1282547.png)